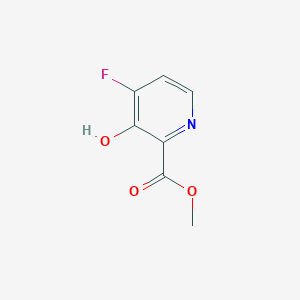
Methyl 4-fluoro-3-hydroxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-fluoro-3-hydroxypicolinate is a chemical compound with the molecular formula C7H6FNO3. It is a derivative of picolinic acid, featuring a fluorine atom at the 4-position and a hydroxyl group at the 3-position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-3-hydroxypicolinate typically involves the esterification of 4-fluoro-3-hydroxypicolinic acid. One common method includes the reaction of 4-fluoro-3-hydroxypicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-fluoro-3-hydroxypicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-fluoro-3-pyridinecarboxaldehyde.
Reduction: Formation of 4-fluoro-3-hydroxy-2-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 4-fluoro-3-hydroxypicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-fluoro-3-hydroxypicolinate largely depends on its chemical structure. The presence of the fluorine atom can enhance the compound’s metabolic stability and alter its interaction with biological targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate various molecular pathways, making the compound a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate
- 4-Fluoro-3-hydroxypicolinic acid
- Methyl 3-hydroxy-4-methoxypicolinate
Comparison: Methyl 4-fluoro-3-hydroxypicolinate is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This configuration can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the fluorine atom can enhance lipophilicity and metabolic stability, making it more suitable for certain pharmaceutical applications .
Eigenschaften
Molekularformel |
C7H6FNO3 |
|---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
methyl 4-fluoro-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 |
InChI-Schlüssel |
RXJZOZFYVBMFOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=CC(=C1O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


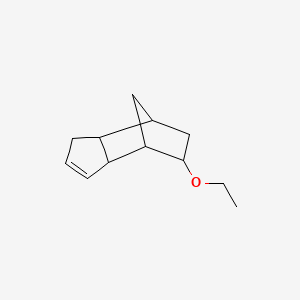

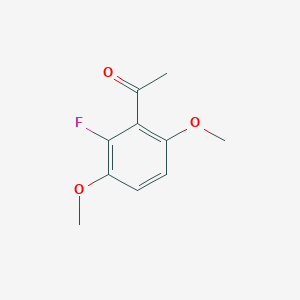
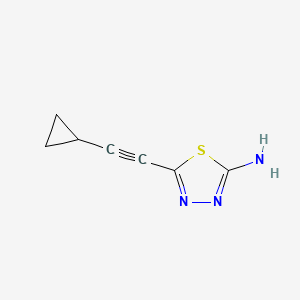
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)
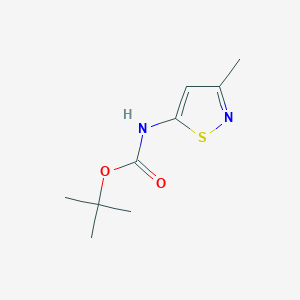
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)

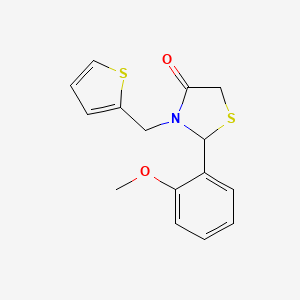

![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)

